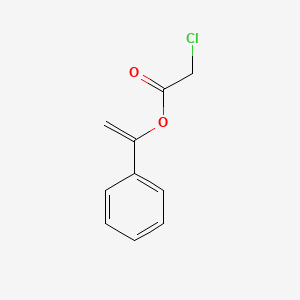
1-Phenylethenyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethenyl chloroacetate is an organic compound with the molecular formula C10H9ClO2. It is characterized by the presence of a phenyl group attached to an ethenyl group, which is further connected to a chloroacetate moiety. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylethenyl chloroacetate can be synthesized through the reaction of phenylethene (styrene) with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH=CH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH=CHCOCH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenylethenyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The carbonyl group in the chloroacetate moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild conditions to replace the chloro group.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to convert the ethenyl group to an epoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group.
Major Products
Substitution: Formation of esters or amides.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Phenylethenyl chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenylethenyl chloroacetate involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. The ethenyl group can participate in addition reactions, while the carbonyl group in the chloroacetate moiety can undergo reduction or oxidation. These reactions are facilitated by the electronic properties of the phenyl group, which can stabilize intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
Phenylethyl acetate: Similar structure but lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Phenylacetyl chloride: Contains a phenyl group attached to an acetyl chloride moiety, making it more reactive towards nucleophiles.
Vinyl chloroacetate: Contains a vinyl group instead of a phenylethenyl group, leading to different reactivity patterns.
Uniqueness
1-Phenylethenyl chloroacetate is unique due to the presence of both a phenyl group and a chloroacetate moiety, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in the synthesis of complex molecules.
Properties
CAS No. |
84553-33-3 |
|---|---|
Molecular Formula |
C10H9ClO2 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-phenylethenyl 2-chloroacetate |
InChI |
InChI=1S/C10H9ClO2/c1-8(13-10(12)7-11)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChI Key |
XIWAMKMZUPUMQU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


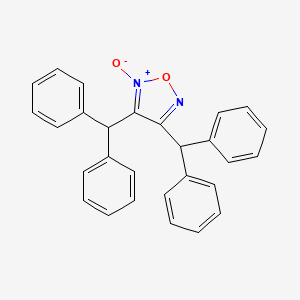
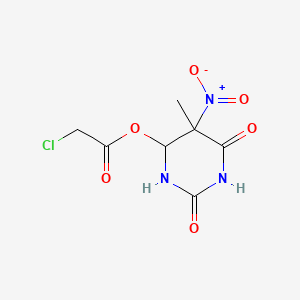
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
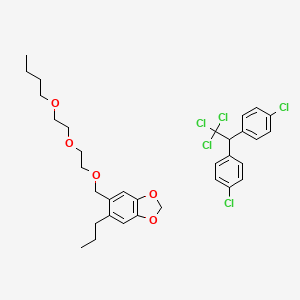
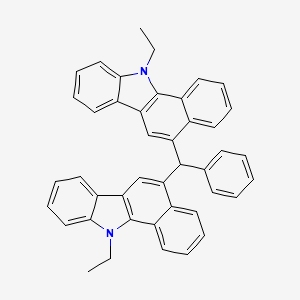
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
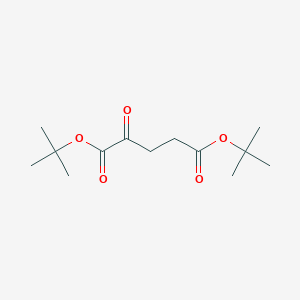
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
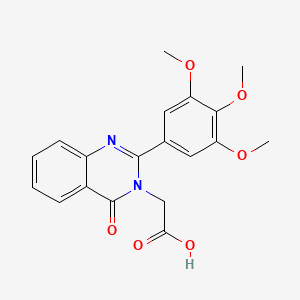
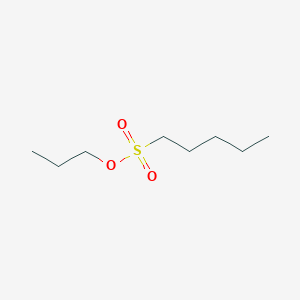
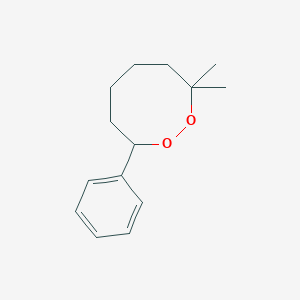
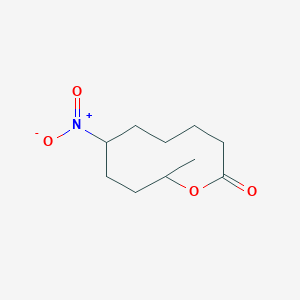
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,7-Dimethoxy-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14415780.png)
